6-Bromo-4-chloro-3-nitropyridin-2-amine
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Overview
Description
6-Bromo-4-chloro-3-nitropyridin-2-amine is a heterocyclic compound with the molecular formula C5H3BrClN3O2. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-3-nitropyridin-2-amine typically involves the halogenation and nitration of pyridine derivativesThe reaction conditions often involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and nitration processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide.
Reduction: Typical reducing agents include hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The major product is 6-Bromo-4-chloro-3-aminopyridine.
Scientific Research Applications
6-Bromo-4-chloro-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-3-nitropyridin-2-amine involves its interaction with specific molecular targets. For instance, it can bind to viral envelopes and inhibit the fusion of viral membranes with host cells, preventing the release of viral contents into the cytoplasm . This mechanism is particularly relevant in its antiviral applications.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitropyridin-2-amine: Similar in structure but lacks the bromine atom.
2-Amino-6-chloro-3-nitropyridine: Similar but with different substitution patterns
Uniqueness
6-Bromo-4-chloro-3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the nitro group, makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .
Properties
Molecular Formula |
C5H3BrClN3O2 |
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Molecular Weight |
252.45 g/mol |
IUPAC Name |
6-bromo-4-chloro-3-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3BrClN3O2/c6-3-1-2(7)4(10(11)12)5(8)9-3/h1H,(H2,8,9) |
InChI Key |
WPVRRNYWGJZSGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Br)N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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